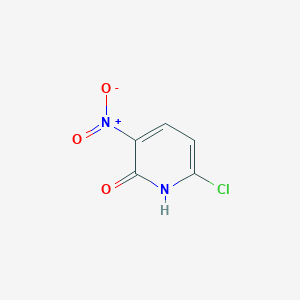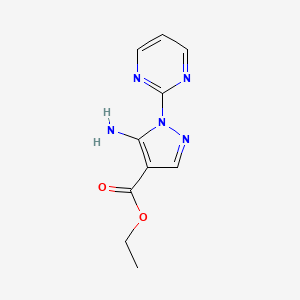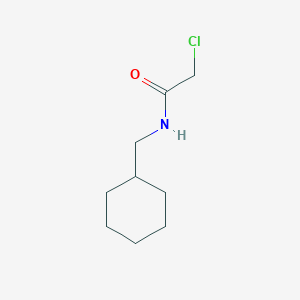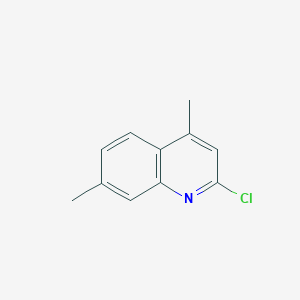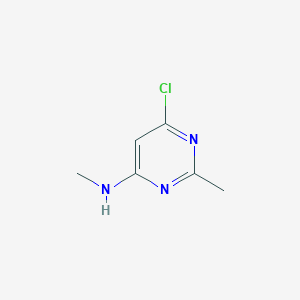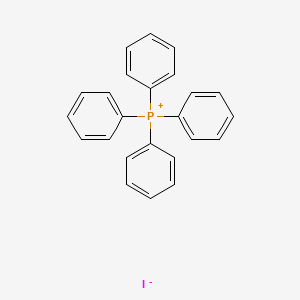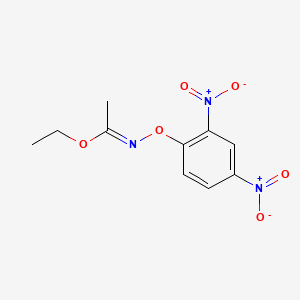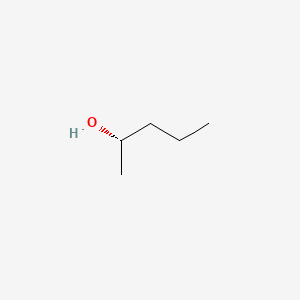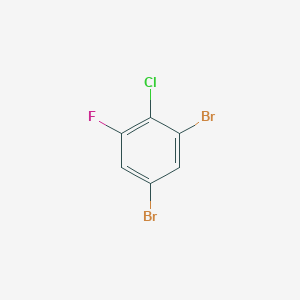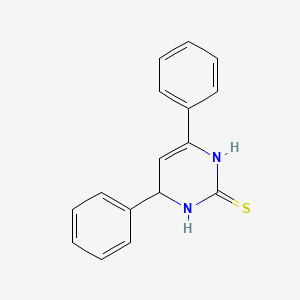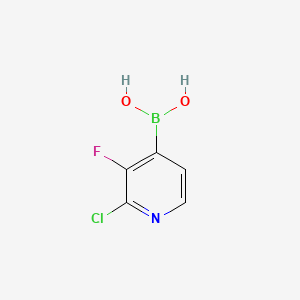
2-Chloro-3-fluoropyridine-4-boronic acid
Vue d'ensemble
Description
2-Chloro-3-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It has an average mass of 175.353 Da and a monoisotopic mass of 175.000763 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoropyridine-4-boronic acid consists of a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 3rd positions respectively, and a boronic acid group at the 4th position .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-3-fluoropyridine-4-boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Chloro-3-fluoropyridine-4-boronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Boronic acids, including “2-Chloro-3-fluoropyridine-4-boronic acid”, are used as reagents in this process .
- Methods of Application: The boronic acid reagent is combined with a palladium catalyst and a base in a suitable solvent. The reaction conditions are mild and functional group tolerant .
- Results or Outcomes: The SM coupling allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Sensing Applications
- Application Summary: Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application: The specific method of application depends on the type of sensor being used. In general, the boronic acid is incorporated into a sensor device, which can then detect the presence of specific analytes based on changes in the properties of the boronic acid .
- Results or Outcomes: The use of boronic acids in sensors can allow for the detection of a wide range of analytes, including sugars, fluoride ions, and cyanide ions .
Synthesis of Biologically Active Molecules
- Application Summary: “2-Chloro-3-fluoropyridine-4-boronic acid” can be used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out. In general, the boronic acid would be reacted with other reagents under suitable conditions to form the desired biologically active compound .
- Results or Outcomes: The synthesis of these biologically active compounds could have potential applications in the treatment of various diseases .
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCWGYBIXCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391238 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine-4-boronic acid | |
CAS RN |
937595-71-6 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



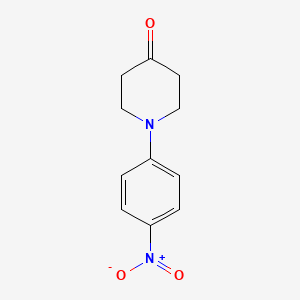
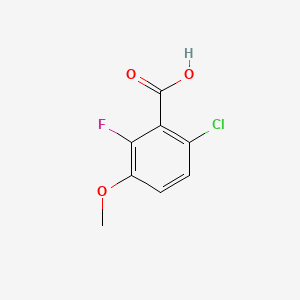
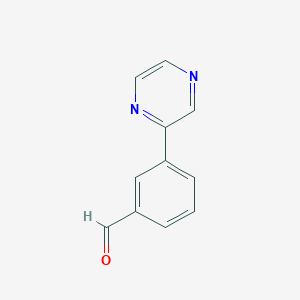
![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)
